![molecular formula C25H25ClN2O4 B5212526 4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5212526.png)
4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide
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Overview
Description
4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as Fasudil, and it is a potent inhibitor of Rho-kinase, an enzyme that plays a crucial role in regulating smooth muscle contraction and cell migration.
Scientific Research Applications
Fasudil has been extensively studied for its potential applications in the treatment of various medical conditions such as cerebral vasospasm, pulmonary hypertension, and stroke. It has been shown to improve blood flow to the brain by inhibiting the contraction of smooth muscle cells in the blood vessels. Fasudil has also been studied for its potential to prevent the formation of blood clots and reduce inflammation in the body.
Mechanism of Action
Fasudil works by inhibiting the activity of Rho-kinase, an enzyme that plays a crucial role in regulating smooth muscle contraction and cell migration. When Rho-kinase is inhibited, the contraction of smooth muscle cells is reduced, leading to vasodilation and improved blood flow. Fasudil also inhibits the formation of blood clots by reducing platelet aggregation and preventing the activation of coagulation factors.
Biochemical and Physiological Effects:
Fasudil has been shown to have several biochemical and physiological effects in the body. It reduces the levels of inflammatory cytokines, such as TNF-α and IL-6, and increases the levels of anti-inflammatory cytokines, such as IL-10. Fasudil also reduces oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Fasudil has been shown to improve cognitive function and reduce the risk of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Fasudil has several advantages for lab experiments, including its high potency and selectivity for Rho-kinase inhibition. It is also relatively easy to synthesize and purify. However, Fasudil has some limitations, including its low solubility in water and its potential to cause toxicity at high doses.
Future Directions
There are several future directions for research on Fasudil. One area of research is the development of new formulations of Fasudil that have improved solubility and bioavailability. Another area of research is the identification of new targets for Fasudil, such as other enzymes involved in smooth muscle contraction and cell migration. Additionally, Fasudil has been shown to have potential applications in the treatment of cancer and autoimmune diseases, and further research is needed to explore these applications.
Synthesis Methods
Fasudil can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-chlorobenzaldehyde with furfurylamine to form 4-chlorophenylfurfurylamine. The second step involves the reaction of 4-chlorophenylfurfurylamine with butoxyacetyl chloride to form 4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide. The final step involves the purification of the compound using chromatography techniques.
properties
IUPAC Name |
4-butoxy-N-[(E)-1-(4-chlorophenyl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O4/c1-2-3-14-31-21-12-8-19(9-13-21)24(29)28-23(16-18-6-10-20(26)11-7-18)25(30)27-17-22-5-4-15-32-22/h4-13,15-16H,2-3,14,17H2,1H3,(H,27,30)(H,28,29)/b23-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJNKKAGQMETEG-XQNSMLJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(E)-1-(4-chlorophenyl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide |
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